3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate
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Overview
Description
3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate is a chemical compound with the molecular formula C23H42O5 It is an ester derived from the reaction between 3-hydroxy-2-(hydroxymethyl)propyl alcohol and (9Z,12Z)-9,12-octadecadienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate typically involves the esterification reaction between 3-hydroxy-2-(hydroxymethyl)propyl alcohol and (9Z,12Z)-9,12-octadecadienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the specific reaction conditions.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups in the compound allow it to interact with various enzymes and receptors in biological systems. These interactions can lead to modulation of cellular processes, such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-octadecadienoate
- 3-Hydroxy-2-(hydroxymethyl)propyl (9E,12E)-octadecadienoate
Uniqueness
3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H40O4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-20-21(18-23)19-24/h6-7,9-10,21,23-24H,2-5,8,11-20H2,1H3/b7-6-,10-9- |
InChI Key |
XGVSVAZVVUFVJF-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)CO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)CO |
Origin of Product |
United States |
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